(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325856-81-3
VCID: VC4570545
InChI: InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21)
SMILES: COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.3

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide

CAS No.: 325856-81-3

Cat. No.: VC4570545

Molecular Formula: C17H13FN2O3

Molecular Weight: 312.3

* For research use only. Not for human or veterinary use.

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide - 325856-81-3

Specification

CAS No. 325856-81-3
Molecular Formula C17H13FN2O3
Molecular Weight 312.3
IUPAC Name 2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide
Standard InChI InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21)
Standard InChI Key LJYSQSCYYWFTBX-JZJYNLBNSA-N
SMILES COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N

Introduction

(2Z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including potential applications in pharmaceuticals, particularly in developing compounds with anticancer or antimicrobial properties. This specific compound features a fluorinated phenyl group and a methoxy substituent, contributing to its unique properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of (2Z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 4-fluoroaniline with 6-methoxy-2H-chromene-3-carboxylic acid derivatives. This process may require multiple steps to achieve the desired structural configuration and functional groups. Optimization for yield and purity might involve advanced techniques such as continuous flow reactors and purification methods like chromatography or recrystallization.

Synthesis Steps

  • Formation of Chromene Core: This can be achieved through cyclization reactions involving suitable precursors.

  • Introduction of Imino Group: Condensation reaction between the chromene derivative and an amine or aniline derivative.

  • Methoxylation: Introduction of the methoxy group through O-methylation reactions.

Potential Applications

Given its structural features, (2Z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is of interest in medicinal chemistry, particularly for developing compounds with anticancer or antimicrobial properties. The presence of a fluorinated phenyl group and a methoxy substituent may enhance its interaction with biological targets, making it a promising candidate for further research in drug development.

Potential Applications Table

Application AreaPotential Use
Anticancer AgentsInhibiting cancer cell growth
Antimicrobial AgentsInhibiting microbial growth

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